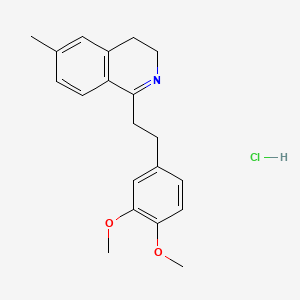

PF-10040

描述

属性

CAS 编号 |

132928-46-2 |

|---|---|

分子式 |

C20H24ClNO2 |

分子量 |

345.9 g/mol |

IUPAC 名称 |

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-14-4-7-17-16(12-14)10-11-21-18(17)8-5-15-6-9-19(22-2)20(13-15)23-3;/h4,6-7,9,12-13H,5,8,10-11H2,1-3H3;1H |

InChI 键 |

FJHOALINTTUIKP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl |

外观 |

Solid powder |

其他CAS编号 |

132928-46-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(3,4-dimethoxyphenylethyl)-6-methyl-3,4-dihydroisoquinoline PF 10040 PF-10040 PF10040 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PF-10040

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-10040 is an investigational compound that has been characterized as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the PAF receptor and its subsequent effects on downstream signaling pathways and physiological responses. The information presented herein is a synthesis of preclinical data, focusing on the quantitative aspects of its activity and the experimental methodologies used for its characterization. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and related scientific fields.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and bronchoconstriction. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Antagonism of this receptor represents a promising therapeutic strategy for various inflammatory and respiratory diseases. This compound has been identified as a PAFR antagonist, and this guide elucidates its fundamental mechanism of action.

Core Mechanism of Action: PAF Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the Platelet-Activating Factor receptor. This compound displaces [3H]-PAF from its binding sites on rabbit platelets, indicating a direct interaction with the PAFR.[1] This competitive binding inhibits the downstream signaling cascade typically initiated by PAF binding.

Quantitative Analysis of Receptor Binding

The affinity of this compound for the PAF receptor has been quantified through radioligand binding assays. The following table summarizes the key quantitative data obtained from these studies.

| Compound | Parameter | Value | Assay System |

| This compound | IC50 | 1.07 x 10⁻⁵ M | [3H]-PAF displacement from rabbit platelets |

| WEB 2086 (Standard PAF antagonist) | IC50 | 4.23 x 10⁻⁹ M | [3H]-PAF displacement from rabbit platelets |

Table 1: Quantitative binding affinity data for this compound.[1]

Pharmacological Effects in Preclinical Models

The in vivo effects of this compound have been investigated in a rabbit model of PAF-induced airway responses. These studies reveal a nuanced pharmacological profile, where this compound demonstrates a selective inhibitory action on certain PAF-mediated effects.

Effect on PAF-Induced Bronchoconstriction

Direct intratracheal administration of this compound at doses of 5 and 10 mg did not have a significant effect on the acute bronchoconstriction induced by PAF in neonatally immunized rabbits, as measured by airway resistance (RL) and dynamic compliance (Cdyn).[1]

Effect on PAF-Induced Airway Hyperresponsiveness

In contrast to its lack of effect on acute bronchoconstriction, this compound significantly inhibited the increase in airway responsiveness to inhaled histamine induced by PAF.[1] This inhibition was observed at both 5 mg and 10 mg doses, suggesting that this compound can uncouple the acute bronchospastic effects of PAF from the subsequent development of airway hyperreactivity.

Effect on PAF-Induced Inflammatory Cell Infiltration

This compound has demonstrated significant anti-inflammatory effects in the airways. As assessed by bronchoalveolar lavage (BAL), this compound at doses of 5 and 10 mg significantly inhibited the total pulmonary cell infiltration and neutrophil influx induced by PAF.[1] Notably, the inhibition of PAF-induced eosinophil infiltration was only significant at the 10 mg dose.[1] These findings suggest that the mechanism of action of this compound involves the modulation of inflammatory cell trafficking in the lungs.

Signaling Pathways

This compound exerts its effects by blocking the initiation of the PAF receptor signaling cascade. The binding of PAF to its Gq-coupled receptor typically activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses. By competitively inhibiting PAF binding, this compound prevents these downstream events.

Diagram of the PAF receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

[3H]-PAF Binding Assay on Rabbit Platelets

-

Objective: To determine the binding affinity of this compound to the PAF receptor.

-

Platelet Preparation: Rabbit platelets are isolated from whole blood by centrifugation and washed. The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) containing bovine serum albumin (BSA).

-

Binding Assay:

-

Aliquots of the platelet suspension are incubated with a fixed concentration of [3H]-PAF.

-

Increasing concentrations of unlabeled this compound or a standard antagonist (e.g., WEB 2086) are added to compete for binding.

-

Non-specific binding is determined in the presence of a large excess of unlabeled PAF.

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-PAF binding (IC50) is calculated using non-linear regression analysis.

In Vivo Measurement of Airway Responses in Rabbits

-

Objective: To evaluate the effect of this compound on PAF-induced bronchoconstriction and airway hyperresponsiveness.

-

Animal Model: Neonatally immunized rabbits are used to model allergic airway responses.

-

Anesthesia and Surgical Preparation: Rabbits are anesthetized, and a tracheal cannula is inserted for mechanical ventilation and drug administration. Catheters are placed for monitoring blood pressure and for drug infusion.

-

Measurement of Airway Mechanics:

-

Airway resistance (RL) and dynamic compliance (Cdyn) are measured using a pulmonary mechanics analyzer.

-

A baseline measurement of airway mechanics is established.

-

-

Drug Administration:

-

This compound (5 or 10 mg) or vehicle is administered directly into the trachea.

-

After a defined period, an intravenous infusion of PAF is initiated to induce bronchoconstriction and airway hyperresponsiveness.

-

-

Histamine Challenge: Airway responsiveness is assessed by measuring the change in RL and Cdyn in response to inhaled histamine at various concentrations before and after PAF infusion.

-

Data Analysis: Changes in RL and Cdyn are calculated and compared between the vehicle-treated and this compound-treated groups.

Bronchoalveolar Lavage (BAL) for Cellular Analysis

-

Objective: To assess the effect of this compound on PAF-induced inflammatory cell infiltration in the lungs.

-

Procedure:

-

At the end of the in vivo airway response experiment, the lungs are lavaged in situ.

-

A known volume of sterile saline or phosphate-buffered saline (PBS) is instilled into the lungs via the tracheal cannula and then gently aspirated. This process is repeated several times.

-

The recovered BAL fluid is pooled and kept on ice.

-

-

Cell Counting and Differentiation:

-

The total number of cells in the BAL fluid is determined using a hemocytometer.

-

A cytospin preparation of the BAL cells is made and stained (e.g., with Wright-Giemsa stain).

-

Differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes) are performed by counting at least 400 cells under a microscope.

-

-

Data Analysis: The total number and the differential counts of inflammatory cells are compared between the different treatment groups.

Workflow of the key experiments to characterize the mechanism of action of this compound.

Conclusion

This compound is a competitive antagonist of the PAF receptor, as evidenced by its ability to displace [3H]-PAF from rabbit platelets. Its mechanism of action in vivo is characterized by a significant inhibition of PAF-induced airway hyperresponsiveness and inflammatory cell infiltration, particularly of neutrophils. Interestingly, it does not prevent acute PAF-induced bronchoconstriction, suggesting a selective modulation of the downstream consequences of PAF receptor activation. This profile indicates that this compound may be a valuable tool for dissecting the roles of PAF in airway inflammation and hyperreactivity and holds potential as a therapeutic agent in diseases where these processes are prominent. Further research is warranted to fully elucidate its clinical potential.

References

PF-10040: A Technical Whitepaper on its Antagonism of the Platelet-Activating Factor Receptor Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological target and mechanism of action of PF-10040, a known antagonist of the Platelet-Activating Factor (PAF) receptor. The information presented herein is compiled from published research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Core Target Pathway: Platelet-Activating Factor (PAF) Receptor Signaling

This compound exerts its pharmacological effects by targeting the Platelet-Activating Factor (PAF) receptor (PAFR) . The PAFR is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PAF, initiates a cascade of intracellular signaling events.[1][2] This pathway is a critical mediator of a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2]

Activation of the PAFR by an agonist leads to the coupling and activation of heterotrimeric G-proteins, primarily Gq/11 and Gi. This initiates several downstream signaling cascades:

-

Phospholipase C (PLC) Activation: Gq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate PKC, which in turn phosphorylates a variety of substrate proteins, leading to cellular responses.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: The PAFR signaling pathway can also activate the MAPK cascade, which is involved in regulating gene expression and cell proliferation.

-

Phospholipase A2 (PLA2) and Phospholipase D (PLD) Activation: The pathway can also involve the activation of other phospholipases, such as PLA2 and PLD, contributing to the inflammatory response.

This compound acts as a competitive antagonist at the PAFR, effectively blocking the binding of PAF and thereby inhibiting the initiation of these downstream signaling events.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity as a PAFR antagonist.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Assay Type | Tissue Source | IC50 (M) | Reference Compound | Reference IC50 (M) |

| This compound | [3H]-PAF Displacement | Rabbit Platelets | 1.07 x 10-5 | WEB 2086 | 4.23 x 10-9 |

Data from Herd et al., 1994.[3]

Table 2: In Vivo Efficacy in a Rabbit Model of PAF-Induced Airway Response

| Treatment Group | Dose (mg, intratracheal) | Effect on PAF-Induced Acute Bronchoconstriction | Effect on PAF-Induced Airway Hyperresponsiveness to Histamine | Effect on PAF-Induced Total Pulmonary Cell Infiltration | Effect on PAF-Induced Neutrophil Influx | Effect on PAF-Induced Eosinophil Infiltration |

| This compound | 5 | No effect | Significant inhibition | Significant inhibition | Significant inhibition | No significant effect |

| This compound | 10 | No effect | Significant inhibition | Significant inhibition | Significant inhibition | Significant inhibition |

Data from Herd et al., 1994.[3]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

[3H]-PAF Receptor Binding Assay (Rabbit Platelets)

This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor on platelets.

1. Preparation of Washed Rabbit Platelets:

- Collect whole blood from rabbits into a syringe containing an anticoagulant (e.g., 3.8% trisodium citrate).

- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

- Acidify the PRP with citric acid to prevent platelet activation.

- Centrifuge the acidified PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

- Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend in the same buffer to the desired platelet concentration.

2. Competitive Binding Assay:

- In a microtiter plate, add the following components in order:

- Assay buffer (e.g., Tyrode's buffer containing 0.25% bovine serum albumin).

- A fixed concentration of [3H]-PAF (e.g., 1 nM).

- Increasing concentrations of the test compound (this compound) or a known PAFR antagonist (e.g., WEB 2086) for the standard curve. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a non-labeled PAF (e.g., 1 µM).

- The prepared washed rabbit platelet suspension.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound [3H]-PAF from the unbound radioligand.

- Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

- Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific [3H]-PAF binding against the logarithm of the competitor concentration.

- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]-PAF) by non-linear regression analysis of the competition curve.

In Vivo Model of PAF-Induced Airway Responses in Rabbits

This protocol describes a method to evaluate the effect of a PAFR antagonist on PAF-induced bronchoconstriction and airway hyperresponsiveness in an animal model.

1. Animal Preparation and Immunization:

- Use neonatally immunized rabbits to induce a state of airway hyperreactivity.

- Anesthetize the rabbits with a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

- Intubate the animals to allow for mechanical ventilation and measurement of respiratory parameters.

2. Measurement of Airway Mechanics:

- Measure baseline airway resistance (RL) and dynamic compliance (Cdyn) using a pneumotachograph and a pressure transducer.

3. Drug Administration:

- Administer this compound (at doses of 5 and 10 mg) or vehicle control directly into the trachea (intratracheal administration).[3]

4. PAF Challenge and Measurement of Airway Responses:

- After a set period following drug administration, challenge the animals with an intravenous injection of PAF.

- Continuously monitor and record RL and Cdyn to assess the acute bronchoconstrictor response to PAF.

- At a later time point, assess airway responsiveness by challenging the animals with increasing concentrations of inhaled histamine and measuring the changes in RL and Cdyn.

5. Bronchoalveolar Lavage (BAL):

- At the end of the experiment, perform a bronchoalveolar lavage to collect cells from the airways.

- Instill a known volume of sterile saline into the lungs via the tracheal tube and then gently aspirate the fluid.

- Repeat the instillation and aspiration steps multiple times.

- Determine the total cell count in the BAL fluid using a hemocytometer.

- Prepare cytospin slides and stain with a suitable stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, eosinophils, macrophages, etc.).

6. Data Analysis:

- Compare the changes in RL and Cdyn in response to PAF and histamine between the this compound treated groups and the vehicle control group.

- Compare the total and differential cell counts in the BAL fluid between the different treatment groups.

- Use appropriate statistical tests to determine the significance of any observed differences.

Visualizations

Signaling Pathway of the Platelet-Activating Factor Receptor (PAFR)

References

- 1. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of platelet aggregation inhibition during percutaneous coronary intervention with the platelet function analyzer PFA-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]

PF-10040 as a Platelet-Activating Factor (PAF) Receptor Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, the development of PAFR antagonists is of significant interest for therapeutic intervention. This technical guide focuses on PF-10040, a quinoline derivative identified as a PAF receptor antagonist. While detailed public data on this compound is limited, this document consolidates the available information regarding its activity and provides a framework for its characterization based on standard methodologies for PAF receptor antagonists.

Introduction to this compound

This compound is a synthetic compound belonging to the quinoline class of molecules. It has been investigated for its ability to antagonize the platelet-activating factor receptor. The available data primarily centers on its effects in preclinical models of airway inflammation, suggesting its potential as a modulator of PAF-mediated respiratory conditions.

Quantitative Data

The publicly available quantitative data for this compound is sparse. The primary reported activity is its ability to displace radiolabeled PAF from its receptor on rabbit platelets.

Table 1: In Vitro Activity of this compound

| Assay Type | System | Radioligand | Parameter | Value (M) | Reference |

| Radioligand Binding | Rabbit Platelets | [³H]-PAF | IC₅₀ | 1.07 x 10⁻⁵ | [1] |

Note: For comparison, the standard PAF antagonist WEB 2086 exhibits an IC₅₀ of 4.23 x 10⁻⁹ M in the same assay, indicating that this compound is a significantly less potent antagonist in this specific model.[1]

Table 2: In Vivo Activity of this compound

| Animal Model | Effect Measured | Doses Administered (intratracheal) | Outcome | Reference |

| Neonatally Immunized Rabbits | PAF-induced Airway Hyperresponsiveness to Histamine | 5 and 10 mg | Significant inhibition of the increase in airway resistance (RL) and decrease in dynamic compliance (Cdyn). | [1] |

| Neonatally Immunized Rabbits | PAF-induced Acute Bronchoconstriction | 5 and 10 mg | No effect. | [1] |

| Neonatally Immunized Rabbits | PAF-induced Total Pulmonary Cell Infiltration | 5 and 10 mg | Significant inhibition. | [1] |

| Neonatally Immunized Rabbits | PAF-induced Neutrophil Influx | 5 and 10 mg | Significant inhibition. | [1] |

| Neonatally Immunized Rabbits | PAF-induced Eosinophil Infiltration | 5 mg | No significant effect. | [1] |

| Neonatally Immunized Rabbits | PAF-induced Eosinophil Infiltration | 10 mg | Significant inhibition. | [1] |

Mechanism of Action: PAF Receptor Signaling

This compound is characterized as a PAF receptor antagonist, meaning it binds to the PAF receptor and blocks the downstream signaling initiated by the endogenous ligand, PAF. The PAF receptor is a GPCR that primarily couples through Gq and Gi proteins to activate multiple signaling cascades.

References

Pharmacological Profile of PF-10040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-10040 is a pharmacological agent identified as a Platelet-Activating Factor (PAF) antagonist. This document provides a comprehensive overview of the known pharmacological properties of this compound, based on available scientific literature. The core focus is on its interaction with the PAF receptor, its effects in preclinical models of airway inflammation and hyperresponsiveness, and the experimental methodologies used to elucidate these properties. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and presents it in a structured format, supplemented with representative experimental protocols and signaling pathway diagrams to provide a thorough understanding for research and drug development professionals.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and bronchoconstriction. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. The development of PAF receptor antagonists has been a significant area of research for therapeutic intervention in diseases such as asthma and other inflammatory conditions. This compound has been investigated for its potential to antagonize PAF-induced responses. This guide details its pharmacological activities, drawing from in vitro and in vivo studies.

Mechanism of Action

This compound functions as a competitive antagonist of the Platelet-Activating Factor receptor. It exerts its effects by binding to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF. This antagonism blocks the downstream signaling cascades that are normally initiated by PAF receptor activation.

Signaling Pathway of PAF Receptor Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by this compound.

Quantitative Pharmacological Data

The available quantitative data for this compound is summarized in the table below. This data primarily originates from studies on rabbit platelets and in vivo models of airway response.

| Parameter | Species | Assay System | Value | Reference |

| IC50 | Rabbit | [3H]-PAF binding to platelets | 1.07 x 10-5 M | [1] |

| Inhibition of PAF-induced Airway Hyperresponsiveness | Rabbit | In vivo, intratracheal administration | Significant inhibition at 5 mg and 10 mg | [1] |

| Inhibition of PAF-induced Bronchoconstriction | Rabbit | In vivo, intratracheal administration | No effect at 5 mg and 10 mg | [1] |

| Inhibition of Total Pulmonary Cell Infiltration | Rabbit | In vivo, bronchoalveolar lavage | Significant inhibition at 5 mg and 10 mg | [1] |

| Inhibition of Neutrophil Influx | Rabbit | In vivo, bronchoalveolar lavage | Significant inhibition at 5 mg and 10 mg | [1] |

| Inhibition of Eosinophil Infiltration | Rabbit | In vivo, bronchoalveolar lavage | Significant inhibition at 10 mg (no significant effect at 5 mg) | [1] |

Note: For comparison, the standard PAF antagonist WEB 2086 has an IC50 of 4.23 x 10-9 M in the same [3H]-PAF binding assay with rabbit platelets, indicating that this compound is a significantly less potent antagonist in this specific assay.[1]

Selectivity Profile

There is currently no publicly available data on the selectivity profile of this compound against other receptors. Further research would be required to characterize its specificity for the PAF receptor relative to other G-protein coupled receptors, ion channels, and enzymes.

In Vitro and In Vivo Effects

In Vitro Effects: PAF Receptor Binding

This compound has been shown to displace [3H]-PAF from its binding sites on rabbit platelets, demonstrating its direct interaction with the PAF receptor.[1] The IC50 value of 1.07 x 10-5 M suggests a moderate binding affinity in this system.[1]

In Vivo Effects: Airway Responses in Rabbits

Studies in neonatally immunized rabbits have revealed more complex in vivo effects of this compound.[1] When administered directly into the trachea, this compound did not inhibit the acute bronchoconstriction induced by PAF.[1] However, it significantly inhibited the subsequent increase in airway responsiveness to histamine, a key feature of airway hyperresponsiveness.[1]

Furthermore, this compound demonstrated significant anti-inflammatory effects by inhibiting the infiltration of total pulmonary cells and neutrophils into the airways following PAF challenge.[1] A dose-dependent effect was observed on eosinophil infiltration, with significant inhibition only at the higher dose tested (10 mg).[1] These findings suggest that this compound may uncouple the inflammatory and bronchoconstrictive effects of PAF.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the pharmacological profiling of this compound.

PAF Receptor Binding Assay (Rabbit Platelets)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor.

In Vivo Model of PAF-Induced Airway Responses in Rabbits

This protocol outlines the in vivo methodology to assess the effect of a test compound on PAF-induced bronchoconstriction, airway hyperresponsiveness, and cellular infiltration.

Summary and Future Directions

This compound is a Platelet-Activating Factor receptor antagonist with demonstrated activity in preclinical models. Its most notable feature is the dissociation of PAF's bronchoconstrictive and inflammatory effects in the airways, suggesting a complex interaction with the PAF signaling system or the involvement of different mechanisms in these two responses.

The current pharmacological profile of this compound is incomplete. To fully understand its therapeutic potential, further studies are warranted, including:

-

Selectivity Profiling: Comprehensive screening against a panel of receptors, enzymes, and ion channels to determine its specificity.

-

Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: To potentially identify more potent and selective analogs.

-

Evaluation in other PAF-mediated disease models: To explore its efficacy in other inflammatory and allergic conditions.

This technical guide provides a foundational understanding of this compound based on the currently available data and serves as a resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Biological Activity of PF-10040

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-10040 is a compound that has been investigated for its biological activity, primarily focusing on its role as a Platelet-Activating Factor (PAF) antagonist. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its mechanism of action, quantitative efficacy, and its effects in preclinical models of airway inflammation. The information presented herein is synthesized from published research to aid in the understanding of this compound for further investigation and drug development efforts.

Core Biological Activity: PAF Receptor Antagonism

The primary characterized biological activity of this compound is its ability to act as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid activator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit the downstream signaling cascades initiated by PAF.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in in vitro binding assays. The following table summarizes the key quantitative data available for this compound in comparison to a standard PAF antagonist, WEB 2086.

| Compound | Assay Type | System | IC50 |

| This compound | [3H]-PAF Displacement | Rabbit Platelets | 1.07 x 10⁻⁵ M |

| WEB 2086 | [3H]-PAF Displacement | Rabbit Platelets | 4.23 x 10⁻⁹ M |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

This data indicates that while this compound does antagonize the PAF receptor, it is approximately three orders of magnitude less potent than the well-characterized PAF antagonist WEB 2086.[1]

In Vivo Biological Activity

The biological effects of this compound have been evaluated in a preclinical model of PAF-induced airway responses in neonatally immunized rabbits. These studies provide insight into the compound's efficacy in a more complex biological system.

Effects on PAF-Induced Airway Responses:

-

Acute Bronchoconstriction: At doses of 5 and 10 mg administered via direct intratracheal administration, this compound did not have an effect on the acute bronchoconstriction induced by PAF.[1]

-

Airway Hyperresponsiveness: Despite the lack of effect on acute bronchoconstriction, both 5 and 10 mg doses of this compound significantly inhibited the PAF-induced increase in airway responsiveness to inhaled histamine.[1]

-

Pulmonary Cell Infiltration: this compound, at doses of 5 and 10 mg, significantly inhibited the total pulmonary cell infiltration and neutrophil influx induced by PAF, as assessed by bronchoalveolar lavage.[1]

-

Eosinophil Infiltration: The 10 mg dose of this compound significantly inhibited PAF-induced eosinophil infiltration into the airways. The lower 5 mg dose did not show a significant effect on eosinophil influx, despite inhibiting airway hyperresponsiveness.[1]

These findings suggest that this compound can modulate the inflammatory and hyperresponsive components of PAF-induced airway effects, even without affecting the acute bronchospastic response.[1] The dissociation between the inhibition of airway hyperresponsiveness and eosinophil infiltration at the lower dose suggests that these may be independent events.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of Platelet-Activating Factor (PAF) and the antagonistic action of this compound.

Caption: PAF signaling pathway and the antagonistic action of this compound.

Experimental Protocols

[3H]-PAF Binding Assay (In Vitro)

This assay was utilized to determine the in vitro potency of this compound in displacing radiolabeled PAF from its receptor on rabbit platelets.

-

Preparation of Platelets: Platelet-rich plasma is obtained from rabbits and washed to isolate the platelets.

-

Binding Reaction: A fixed concentration of [3H]-PAF (radiolabeled Platelet-Activating Factor) is incubated with the prepared rabbit platelets in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to the PAF receptors.

-

Separation: The bound [3H]-PAF is separated from the unbound [3H]-PAF, typically through rapid filtration.

-

Quantification: The amount of radioactivity on the filters (representing bound [3H]-PAF) is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value for this compound is calculated. This represents the concentration of this compound required to displace 50% of the bound [3H]-PAF.

Experimental Workflow: In Vivo Rabbit Model of PAF-Induced Airway Responses

The following diagram outlines the workflow for the in vivo experiments conducted in neonatally immunized rabbits.

Caption: Workflow for the in vivo rabbit model of PAF-induced airway responses.

This compound is a Platelet-Activating Factor (PAF) receptor antagonist with demonstrated biological activity both in vitro and in vivo. While its in vitro potency is modest compared to other known PAF antagonists, in vivo studies in a rabbit model of airway inflammation indicate that it can significantly inhibit PAF-induced airway hyperresponsiveness and pulmonary cell infiltration. Notably, its mechanism of action appears to be independent of preventing acute bronchoconstriction, suggesting a more specific effect on the inflammatory and hyperresponsive pathways mediated by PAF. Further research would be beneficial to fully elucidate the therapeutic potential and complete biological activity profile of this compound.

References

PF-10040: A Technical Guide for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-10040, a quinoline derivative investigated for its potential therapeutic effects in respiratory diseases. The document synthesizes key findings on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions as a Platelet-Activating Factor Receptor (PAFR) antagonist.[1][2] Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of inflammatory processes, including those central to the pathophysiology of respiratory conditions like asthma.[1] By blocking the PAFR, this compound inhibits the downstream signaling cascades initiated by PAF, thereby mitigating key features of allergic airway inflammation and hyperresponsiveness.

The primary mechanism of this compound involves the inhibition of PAF-induced airway hyperresponsiveness.[1][2][3] It has also been shown to have a protective effect in experimental NSAID-gastritis.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: Receptor Binding Affinity

| Compound | Target | Tissue/Cell Type | IC50 | Reference |

| This compound | [3H]-PAF Binding Sites | Rabbit Platelets | 1.07 x 10⁻⁵ M | [3][4][5][6] |

| WEB 2086 (Standard PAF Antagonist) | [3H]-PAF Binding Sites | Rabbit Platelets | 4.23 x 10⁻⁹ M | [3][4][5][6] |

Table 2: In Vivo Efficacy in a Rabbit Model of PAF-Induced Airway Hyperresponsiveness

| Treatment Group | Dose (Intratracheal) | Effect on PAF-Induced Acute Bronchoconstriction (Airway Resistance RL or Dynamic Compliance Cdyn) | Effect on PAF-Induced Airway Hyperresponsiveness to Histamine | Effect on PAF-Induced Total Pulmonary Cell Infiltration | Effect on PAF-Induced Neutrophil Influx | Effect on PAF-Induced Eosinophil Influx | Reference |

| This compound | 5 mg | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | No effect | [3][4][5] |

| This compound | 10 mg | No effect | Significantly inhibited | Significantly inhibited | Significantly inhibited | Significantly inhibited | [3][4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in a preclinical model of respiratory disease.

Experimental Protocols

Based on the available literature, a key experimental model for evaluating this compound in the context of respiratory disease involves neonatally immunized rabbits. The following provides a generalized protocol based on the cited studies.[3][4][5]

1. Animal Model: Neonatally Immunized Rabbits

-

Objective: To create an animal model with pre-existing airway hyperresponsiveness, mimicking certain aspects of allergic asthma.

-

Methodology:

-

Neonatal rabbits are immunized shortly after birth.

-

The specific antigen and adjuvant used for immunization should be consistent with established protocols for inducing airway hyperresponsiveness.

-

Animals are allowed to mature to an appropriate age before experimental procedures.

-

2. This compound Administration

-

Objective: To deliver this compound directly to the airways.

-

Methodology:

3. PAF Challenge and Measurement of Airway Responses

-

Objective: To induce airway hyperresponsiveness and inflammation using PAF and to assess the effect of this compound.

-

Methodology:

-

Following this compound or vehicle administration, animals are challenged with an aerosolized solution of Platelet-Activating Factor (PAF).

-

Acute Bronchoconstriction: Immediately following PAF challenge, airway resistance (RL) and dynamic compliance (Cdyn) are measured to assess the acute bronchoconstrictor response.

-

Airway Hyperresponsiveness: At a defined time point after the PAF challenge, animals are challenged with a bronchoconstricting agent such as histamine. Airway resistance and dynamic compliance are measured again to determine the level of airway hyperresponsiveness.

-

4. Bronchoalveolar Lavage (BAL)

-

Objective: To quantify the inflammatory cell infiltrate in the airways.

-

Methodology:

-

At the end of the experimental period, a bronchoalveolar lavage (BAL) is performed.

-

The recovered BAL fluid is processed for total and differential cell counts (including neutrophils and eosinophils).

-

5. Data Analysis

-

Objective: To statistically compare the effects of this compound treatment with the control group.

-

Methodology:

-

Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) are used to compare the measured parameters (airway resistance, dynamic compliance, cell counts) between the different treatment groups.

-

Conclusion

This compound is a Platelet-Activating Factor Receptor antagonist that has demonstrated efficacy in preclinical models of PAF-induced airway hyperresponsiveness and inflammation.[3][4][5] Notably, it appears to inhibit airway hyperresponsiveness and inflammatory cell influx at doses that do not affect acute bronchoconstriction, suggesting a more targeted anti-inflammatory effect. Further research is warranted to fully elucidate its therapeutic potential in respiratory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UNIPROT:Q15004 - FACTA Search [nactem.ac.uk]

- 4. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of LPA1 Receptor Antagonists in Inflammation: A Technical Guide

An important note on nomenclature: The initial query for "PF-10040" is ambiguous in scientific literature. Historical studies refer to a platelet-activating factor (PAF) antagonist with this designation. However, a more contemporary and intensely researched area in inflammation and fibrosis involves a class of compounds known as lysophosphatidic acid receptor 1 (LPA1) antagonists, some of which have been developed by pharmaceutical companies and may carry internal identifiers. This guide will focus on the latter, providing an in-depth overview of the role of LPA1 receptor antagonists in inflammation studies, a field with significant therapeutic implications.

Introduction: The LPA-LPA1 Axis in Inflammation and Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule in a wide array of biological processes, including wound healing and cellular development.[1] Its effects are mediated through a family of six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] The LPA1 receptor, in particular, has been identified as a critical mediator in the pathogenesis of chronic inflammatory and fibrotic diseases affecting organs such as the lungs, kidneys, and skin.[1]

In healthy tissues, the LPA-LPA1 signaling axis plays a role in normal wound repair. However, in the context of chronic injury, this pathway can become dysregulated, leading to a pathological feed-forward loop of inflammation and fibrosis.[2] Sustained activation of LPA1 promotes the recruitment and activation of immune cells, such as macrophages, and stimulates the production of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6).[1] This chronic inflammatory state drives the excessive accumulation of extracellular matrix, a hallmark of fibrosis.[3] Consequently, the inhibition of the LPA1 receptor has emerged as a promising therapeutic strategy to mitigate both inflammation and fibrosis.[4]

Mechanism of Action: LPA1 Receptor Signaling Pathways

The LPA1 receptor is a versatile signaling hub, coupling to at least three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1] Activation of these G proteins by LPA initiates distinct downstream cascades that culminate in pro-inflammatory and pro-fibrotic cellular responses. LPA1 antagonists are designed to competitively bind to the receptor, preventing LPA from initiating these signaling events.

-

Gαq/11 Pathway: This pathway activates Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular activation processes.[1]

-

Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation and can induce NF-κB activation.[2]

-

Gα12/13 Pathway: This pathway is strongly linked to cytoskeletal reorganization through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This is crucial for processes like fibroblast migration and contraction.

A critical convergence point for these pro-inflammatory signals is the Nuclear Factor-kappa B (NF-κB) pathway. LPA1 signaling can activate the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of κB (IκB) and the subsequent translocation of NF-κB into the nucleus.[2][5] Once in the nucleus, NF-κB drives the transcription of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory response.[6]

Quantitative Data: In Vitro and In Vivo Efficacy of LPA1 Antagonists

The development of potent and selective LPA1 antagonists has been a major focus of pharmaceutical research. The efficacy of these compounds is typically characterized by their half-maximal inhibitory concentration (IC50) or binding affinity (Kb) in various in vitro assays, as well as by their performance in preclinical and clinical studies.

Table 1: In Vitro Potency of Selected LPA1 Antagonists

| Compound | Assay Type | Cell Line / System | IC50 / Kb | Reference(s) |

| BMS-986278 | LPA1 Receptor Binding | Human LPA1 | 6.9 nM (Kb) | [7] |

| Collagen Expression | Human Lung Fibroblasts | 30.6 nM | [8] | |

| Bile Salt Export Pump (BSEP) | In vitro transporter assay | >100 µM | [9][10] | |

| PIPE-791 | Collagen Expression | Human Lung Fibroblasts | 1.1 nM | [8] |

| Fibroblast Chemotaxis | Human Lung Fibroblasts | 1.5 nM | [8] | |

| Bile Salt Export Pump (BSEP) | In vitro transporter assay | 24.4 µM | [8] | |

| BMS-986020 | LPA-induced Fibrogenesis | Scar-in-a-Jar model | Potent inhibition | [11][12] |

| Calcium Mobilization | CHO-hLPA1 cells | pKb ~8 | [4] | |

| AM095 | Chemotaxis | A2058 melanoma cells | 233 nM | [1] |

| Chemotaxis | CHO-hLPA1 cells | 778 nM | [1] | |

| LPA1 Antagonist 1 | LPA1 Receptor Activity | Recombinant human LPA1 | 25 nM | [13] |

Table 2: Preclinical and Clinical Efficacy of BMS-986278

| Study Type | Model / Population | Treatment | Key Findings | Reference(s) |

| Preclinical | Mouse Bleomycin Model | Oral administration | Demonstrated antifibrotic activity (decreased picrosirius red staining). | [9][10] |

| Preclinical | Mouse | Oral administration | Inhibition of LPA-stimulated histamine release. | [9] |

| Phase 2 Clinical Trial | Idiopathic Pulmonary Fibrosis (IPF) | 60 mg, twice daily for 26 weeks | 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) vs. placebo. | [14] |

| Phase 2 Clinical Trial | Progressive Pulmonary Fibrosis (PPF) | 60 mg, twice daily for 26 weeks | 69% relative reduction in the rate of decline in ppFVC vs. placebo. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of LPA1 antagonists in inflammation studies.

In Vitro Calcium Mobilization Assay

This assay measures the ability of an antagonist to block LPA-induced release of intracellular calcium, a hallmark of Gαq/11 activation.

-

Objective: To determine the IC50 value of a test compound for the LPA1 receptor.

-

Materials:

-

Cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).

-

Fluorescent calcium indicator dye (e.g., FLIPR® Calcium 4 Assay Kit).[16]

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 2.5 mM probenecid).[16]

-

LPA (agonist, e.g., 18:1 LPA).

-

Test compound (LPA1 antagonist).

-

96- or 384-well microplates.

-

Fluorescence plate reader with kinetic measurement capabilities (e.g., FLIPR).

-

-

Protocol:

-

Cell Plating: Seed the LPA1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.[17]

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C.[16][17]

-

Compound Addition (Antagonist): Prepare serial dilutions of the test compound in Assay Buffer. Add the diluted compound to the cell plate and pre-incubate for 30 minutes at 37°C.[16][17]

-

Agonist Stimulation: Prepare the LPA agonist solution at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined. Using the plate reader's injection system, add the LPA solution to the wells to stimulate the cells.[17]

-

Fluorescence Measurement: Immediately begin measuring the kinetic fluorescence signal (e.g., at 1 Hz for 2-3 minutes) to capture the calcium flux.[18]

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data using wells with LPA only (0% inhibition) and buffer only (100% inhibition). Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.[17]

-

Transwell Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, a key process in inflammation mediated by LPA1.

-

Objective: To quantify the inhibitory effect of a test compound on LPA-induced cell migration.

-

Materials:

-

A responsive cell line (e.g., human lung fibroblasts, A2058 melanoma cells).[1]

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

-

Serum-Free Medium (SFM) containing 0.1% BSA.

-

LPA (chemoattractant).

-

Test compound (LPA1 antagonist).

-

Fixing solution (e.g., methanol).

-

Staining solution (e.g., 0.1% crystal violet).

-

-

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. On the day of the assay, serum-starve the cells for 4-6 hours, then harvest and resuspend them in SFM at a concentration of 1 x 10^6 cells/mL.[1]

-

Assay Setup:

-

Lower Chamber: Add 600 µL of SFM containing LPA (e.g., 100 nM) to the lower wells of the 24-well plate. Include a negative control (SFM alone).[1]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in SFM. Mix the cell suspension with the diluted inhibitor and pre-incubate for 30 minutes.[1]

-

-

Cell Seeding: Place the transwell inserts into the wells. Add 100 µL of the cell/inhibitor mixture to the upper chamber of each insert.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[1]

-

Staining and Quantification:

-

Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.[1]

-

Fix the migrated cells on the bottom of the membrane with methanol for 15 minutes.[1]

-

Stain the fixed cells with 0.1% crystal violet for 20 minutes, then wash with water.[1]

-

Count the number of migrated cells in several random microscopic fields per insert.

-

-

Data Analysis: Calculate the average number of migrated cells for each condition. Express the data as a percentage of migration relative to the LPA-only control (set to 100%). Plot the percentage of migration against the log concentration of the test compound to determine the IC50.[1]

-

Western Blot for NF-κB Pathway Activation

This protocol details the detection of key phosphorylated proteins to assess the activation state of the NF-κB signaling pathway.

-

Objective: To determine if an LPA1 antagonist can inhibit LPA-induced phosphorylation of IκBα and the p65 subunit of NF-κB.

-

Materials:

-

Cell line responsive to LPA (e.g., human lung fibroblasts, alveolar epithelial cells).[5]

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blot equipment.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells, then pre-treat with the LPA1 antagonist at various concentrations for 1 hour. Stimulate the cells with LPA (e.g., 1 µM) for a short duration (e.g., 15-30 minutes).[19]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer. Collect the lysates and determine the protein concentration (e.g., using a BCA assay).[19]

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

-

Detection and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for total p65 and a loading control to ensure equal protein loading. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.[19]

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and evaluate the efficacy of potential therapeutics.[3]

-

Objective: To assess the anti-inflammatory and anti-fibrotic effects of an LPA1 antagonist in vivo.

-

Materials:

-

Protocol:

-

Induction of Fibrosis: Anesthetize the mice. Expose the trachea and administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline via intratracheal instillation. Control animals receive saline only.[5]

-

Compound Administration: Begin administration of the LPA1 antagonist at a predetermined dose and schedule (e.g., daily oral gavage). Treatment can be prophylactic (starting before or at the time of bleomycin) or therapeutic (starting several days after bleomycin administration).[8]

-

Monitoring: Monitor the animals for body weight changes and signs of distress throughout the study.

-

Endpoint Analysis (typically 14-21 days post-bleomycin):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential immune cell counts (e.g., macrophages, neutrophils) and measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) by ELISA.[2]

-

Histology: Harvest the lungs, fix them in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.[9]

-

Biochemical Analysis: Homogenize a portion of the lung tissue to measure collagen content using a Sircol assay or to determine hydroxyproline levels.[3]

-

-

Data Analysis: Compare the outcomes (cell counts, cytokine levels, fibrosis scores, collagen content) between the vehicle-treated, bleomycin-only, and antagonist-treated groups using appropriate statistical tests.

-

Conclusion

The lysophosphatidic acid receptor 1 has been robustly validated as a central mediator in the intertwined pathologies of chronic inflammation and fibrosis. Antagonists of LPA1, such as BMS-986278, have demonstrated significant promise by targeting the fundamental cellular mechanisms that drive these diseases. Through their ability to block key signaling pathways involving calcium mobilization, cell migration, and NF-κB activation, these compounds effectively reduce inflammatory cell infiltration and subsequent fibrotic tissue remodeling in preclinical models. The encouraging results from Phase 2 clinical trials further underscore the therapeutic potential of LPA1 antagonism for devastating conditions like idiopathic pulmonary fibrosis. This guide provides a foundational understanding of the science and methodologies that are paving the way for a new class of anti-inflammatory and anti-fibrotic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 3. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 10. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

The Role of PF-10040 in Mitigating Eosinophil Infiltration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic infiltration is a hallmark of various inflammatory and allergic diseases. This technical guide delves into the mechanism of PF-10040, a Platelet-Activating Factor (PAF) antagonist, in modulating eosinophil responses. We will explore the intricate signaling pathways initiated by PAF in eosinophils and how their blockade by compounds like this compound can attenuate the inflammatory cascade. This document provides a comprehensive overview of the preclinical evidence for this compound, detailed experimental protocols for studying eosinophil infiltration, and visual representations of the underlying molecular mechanisms to support further research and development in this therapeutic area.

Introduction to Eosinophil Infiltration and Platelet-Activating Factor (PAF)

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases, such as asthma, and other inflammatory conditions. Their recruitment from the bloodstream into tissues, a process known as eosinophil infiltration, is orchestrated by a complex network of chemoattractants. Among these, Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been identified as a key player in inducing eosinophil chemotaxis and activation.

PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including eosinophils. Activation of the PAFR triggers a cascade of intracellular signaling events that ultimately lead to cellular responses such as migration, degranulation, and the release of pro-inflammatory mediators. Consequently, antagonism of the PAF receptor presents a promising therapeutic strategy for controlling eosinophil-driven inflammation.

This compound: A Platelet-Activating Factor Receptor Antagonist

This compound is a molecule that has been investigated for its ability to act as a PAF receptor antagonist. By competitively binding to the PAF receptor, this compound can block the downstream signaling pathways initiated by PAF, thereby inhibiting eosinophil infiltration and subsequent inflammatory responses.

Quantitative Data on this compound Activity

Preclinical studies have provided quantitative data on the efficacy of this compound in inhibiting PAF-induced responses.

| Parameter | Value | Species | Assay |

| IC50 for [3H]-PAF displacement | 1.07 x 10-5 M | Rabbit | Platelet PAF Receptor Binding Assay |

| Inhibition of PAF-induced eosinophil infiltration (10 mg) | Significant | Rabbit | In vivo model of PAF-induced airway inflammation |

| Inhibition of PAF-induced eosinophil infiltration (5 mg) | Not significant | Rabbit | In vivo model of PAF-induced airway inflammation |

Table 1: Summary of quantitative data for this compound.

Signaling Pathways in PAF-Induced Eosinophil Infiltration

The binding of PAF to its receptor on eosinophils initiates a complex signaling cascade. Understanding this pathway is crucial for appreciating the mechanism of action of PAF receptor antagonists like this compound.

PAF Receptor-Mediated Signaling

The PAF receptor is coupled to both pertussis toxin (PTX)-sensitive (Gi) and PTX-resistant (Gq) G-proteins.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi subunit, upon activation, stimulates phosphoinositide 3-kinase (PI3K), particularly the p110δ isoform, which is crucial for eosinophil trafficking and migration. The activation of the PI3K/Akt pathway is a key driver of eosinophil chemotaxis in response to PAF.

Interestingly, studies have shown that PAF-induced eosinophil degranulation may occur through a PAF receptor-independent mechanism, suggesting a multifaceted role for PAF in eosinophil biology.

Experimental Protocols

To facilitate further research on PAF antagonists and eosinophil infiltration, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro: Eosinophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to assess the chemotactic response of eosinophils to various stimuli.

Protocol:

-

Eosinophil Isolation: Isolate eosinophils from fresh peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

-

Chamber Preparation: Use a 48-well micro-chemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size).

-

Loading:

-

Add the chemoattractant (e.g., PAF at concentrations ranging from 10-11 to 10-6 M) to the lower wells of the chamber.

-

Pre-incubate the isolated eosinophils with the test compound (e.g., this compound) or vehicle control for 15-30 minutes at 37°C.

-

Add the eosinophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1 to 3 hours.

-

Quantification:

-

After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the filter (e.g., with Wright-Giemsa stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, quantify migration by measuring the activity of eosinophil peroxidase (EPO) from the migrated cells using a colorimetric substrate.

-

In Vivo: PAF-Induced Eosinophil Infiltration in Airways

This animal model is used to assess the in vivo efficacy of compounds in preventing eosinophil recruitment to the lungs.

Protocol:

-

Animal Model: Use appropriate animal models such as neonatally immunized rabbits or specific mouse strains.

-

Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., direct intratracheal administration).

-

PAF Challenge: After a defined period, challenge the animals with an intratracheal administration of PAF to induce airway inflammation.

-

Bronchoalveolar Lavage (BAL): At a specified time point post-challenge (e.g., 24 hours), euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs via a tracheal cannula.

-

BAL Fluid Analysis:

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides of the BAL cells and stain with a differential stain (e.g., Wright-Giemsa).

-

Perform a differential cell count by identifying and counting at least 400 cells under a microscope to determine the percentage and absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis: Compare the number of eosinophils in the BAL fluid of the this compound-treated group with the vehicle-treated group to determine the inhibitory effect of the compound.

Conclusion

This compound demonstrates potential as a PAF receptor antagonist capable of inhibiting PAF-induced eosinophil infiltration in preclinical models. A thorough understanding of the PAF signaling pathway in eosinophils provides a solid foundation for the rational design and development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to further investigate the role of PAF in eosinophilic inflammation and to evaluate the efficacy of new therapeutic candidates. The continued exploration of PAF receptor antagonism holds promise for the treatment of a range of eosinophil-associated diseases.

Investigating Bronchoconstriction and Airway Hyperresponsiveness with PF-10040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the experimental investigation of PF-10040 in the context of bronchoconstriction and related airway pathologies. While initial research indicates a nuanced role for this compound, suggesting it may not directly inhibit acute bronchoconstriction, its significant impact on airway hyperresponsiveness and inflammation marks it as a compound of interest in the study of respiratory diseases. This document synthesizes the available quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.

Introduction: Bronchoconstriction, Airway Hyperresponsiveness, and the Role of Platelet-Activating Factor (PAF)

Bronchoconstriction is the narrowing of the airways due to the contraction of surrounding smooth muscle, a hallmark of diseases like asthma.[1] This acute response is often triggered by various stimuli, leading to symptoms such as wheezing and shortness of breath. Underlying this is often a state of airway hyperresponsiveness (AHR), where the airways are overly sensitive to constrictor stimuli.[2][3]

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of asthma.[4] It is released from various inflammatory cells and can induce bronchoconstriction, increase vascular permeability, and act as a powerful chemoattractant for eosinophils, contributing to airway inflammation and AHR.[1][4][5] Consequently, PAF receptor antagonists have been a focus of research for asthma and other inflammatory airway diseases.

This compound: A Platelet-Activating Factor Antagonist

This compound has been identified as an antagonist of the platelet-activating factor (PAF) receptor. Its primary mechanism of action is to block the binding of PAF to its receptors on target cells, thereby inhibiting the downstream signaling cascades that lead to inflammation and airway hyperresponsiveness.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on PAF-induced airway responses in neonatally immunized rabbits.[6]

Table 1: In Vitro PAF Receptor Antagonism [6]

| Compound | IC50 (M) for [3H]-PAF displacement from rabbit platelets |

| This compound | 1.07 x 10-5 |

| WEB 2086 (standard PAF antagonist) | 4.23 x 10-9 |

Table 2: Effect of this compound on Acute PAF-Induced Bronchoconstriction in Rabbits [6]

| Treatment | Dose (intratracheal) | Effect on Airway Resistance (RL) | Effect on Dynamic Compliance (Cdyn) |

| This compound | 5 mg | No effect | No effect |

| This compound | 10 mg | No effect | No effect |

This data indicates that this compound did not inhibit the acute bronchospasm induced by PAF.[6]

Table 3: Effect of this compound on PAF-Induced Airway Hyperresponsiveness to Histamine in Rabbits [6]

| Treatment | Dose (intratracheal) | Inhibition of increased Airway Resistance (RL) | Inhibition of decreased Dynamic Compliance (Cdyn) |

| This compound | 5 mg | Significant inhibition | Significant inhibition |

| This compound | 10 mg | Significant inhibition | Significant inhibition |

Table 4: Effect of this compound on PAF-Induced Pulmonary Cell Infiltration in Rabbits (via Bronchoalveolar Lavage) [6]

| Treatment | Dose (intratracheal) | Total Pulmonary Cell Infiltration | Neutrophil Influx | Eosinophil Influx |

| This compound | 5 mg | Significantly inhibited | Significantly inhibited | No significant effect |

| This compound | 10 mg | Significantly inhibited | Significantly inhibited | Significantly inhibited |

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the quantitative data section, based on the study by Herd et al., 1994.[6]

Animal Model and Sensitization

-

Species: New Zealand White rabbits.

-

Sensitization: Neonatally immunized within 24 hours of birth with an intraperitoneal injection of 1 mg of ovalbumin in 0.9% saline. A second intraperitoneal injection of ovalbumin (1 mg) is administered 14 days later. Experiments are performed on day 28.

Measurement of Airway Responses

-

Anesthesia and Instrumentation: Rabbits are anesthetized, and the trachea is cannulated. A balloon catheter is inserted into the esophagus to measure intrapleural pressure. Airflow is measured with a pneumotachograph.

-

Pulmonary Mechanics: Airway resistance (RL) and dynamic compliance (Cdyn) are calculated from the airflow, tidal volume, and transpulmonary pressure signals.

-

Experimental Procedure:

-

A stable baseline of RL and Cdyn is established.

-

PAF (100 ng/kg) is administered intravenously.

-

Airway responsiveness to histamine is assessed by constructing a dose-response curve to inhaled histamine (0.125 to 2.0 mg/ml) before and after PAF administration.

-

This compound (5 or 10 mg) or vehicle is administered via direct intratracheal instillation 15 minutes prior to the PAF challenge.

-

Bronchoalveolar Lavage (BAL)

-

Procedure: Immediately after the final histamine challenge, the lungs are lavaged in situ with sterile saline.

-

Cell Analysis: The recovered BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts (neutrophils, eosinophils, etc.) are determined after staining.

In Vitro PAF Receptor Binding Assay

-

Preparation: Platelets are isolated from rabbit blood.

-

Assay: Washed platelets are incubated with [3H]-PAF in the presence of varying concentrations of this compound or WEB 2086.

-

Analysis: The radioactivity bound to the platelets is measured, and the IC50 value (the concentration of the antagonist that inhibits 50% of the specific [3H]-PAF binding) is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of PAF-Induced Airway Hyperresponsiveness and Inflammation

The following diagram illustrates the signaling cascade initiated by PAF and the proposed point of intervention for this compound.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Investigating this compound's Effect on Airway Hyperresponsiveness

This diagram outlines the sequence of the in vivo experimental protocol.

Caption: In vivo experimental workflow.

Conclusion

The available evidence suggests that this compound does not act as a direct bronchodilator against PAF-induced acute bronchoconstriction. However, its ability to significantly attenuate PAF-induced airway hyperresponsiveness and inhibit the infiltration of inflammatory cells, such as neutrophils and eosinophils, highlights its potential as a tool for investigating the inflammatory underpinnings of bronchoconstrictive diseases.[6] The dissociation between its effect on AHR and acute bronchoconstriction provides a valuable avenue for research into the distinct mechanisms governing these two phenomena.[6] Further studies are warranted to explore the full therapeutic and research potential of this compound in the context of asthma and other inflammatory airway conditions.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Mechanisms of airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Airway hyperresponsiveness in asthma: mechanisms, clinical significance, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a potent platelet-activating factor antagonist, SR27417A, on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of PF 10040 on PAF-induced airway responses in neonatally immunized rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-10040 in Airway Inflammation Studies

These application notes provide a comprehensive overview of the use of PF-10040 in preclinical studies of airway inflammation, with a focus on dosage, experimental protocols, and underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals working in respiratory pharmacology.

Introduction

This compound is a compound that has been investigated for its potential to mitigate airway inflammation. It has been shown to act as a platelet-activating factor (PAF) receptor antagonist.[1] PAF is a potent phospholipid mediator implicated in the pathogenesis of asthma and other inflammatory airway diseases, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration. Understanding the appropriate dosage and experimental application of this compound is crucial for designing effective in vivo studies to explore its therapeutic potential.

Data Presentation: In Vivo Dosage and Efficacy

The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound on PAF-induced airway responses in neonatally immunized rabbits.

| Parameter | Dosage | Route of Administration | Effect | Significance |

| Inhibition of PAF-induced Airway Hyperresponsiveness | 5 mg and 10 mg | Direct Intratracheal | Significantly inhibited the increase in airway resistance (RL) and decrease in dynamic compliance (Cdyn) in response to histamine. | p < 0.05 |

| Inhibition of Total Pulmonary Cell Infiltration | 5 mg and 10 mg | Direct Intratracheal | Significantly inhibited the total number of cells recovered by bronchoalveolar lavage (BAL). | p < 0.05 |

| Inhibition of Neutrophil Influx | 5 mg and 10 mg | Direct Intratracheal | Significantly inhibited the influx of neutrophils into the airways as assessed by BAL. | p < 0.05 |

| Inhibition of Eosinophil Infiltration | 10 mg | Direct Intratracheal | Significantly inhibited the PAF-induced eosinophil infiltration into the airways. | p < 0.05 |

| Effect on Acute Bronchoconstriction | 5 mg and 10 mg | Direct Intratracheal | No significant effect on the acute bronchoconstriction induced by PAF. | Not significant |

| In Vitro PAF Receptor Binding | IC50 = 1.07 x 10-5 M | - | Displaced [3H]-PAF from binding sites on rabbit platelets. | - |

Experimental Protocols

This section details the methodology for an in vivo study of this compound in a rabbit model of PAF-induced airway inflammation.

Animal Model

-

Species: Neonatally immunized rabbits.

-